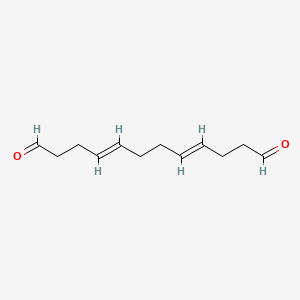

(4E,8E)-Dodeca-4,8-dienedial

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55303-96-3 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(4E,8E)-dodeca-4,8-dienedial |

InChI |

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |

InChI Key |

CIGZZLYQLQLUQO-GGWOSOGESA-N |

Isomeric SMILES |

C(/C=C/CCC=O)C/C=C/CCC=O |

Canonical SMILES |

C(CC=CCCC=O)C=CCCC=O |

Origin of Product |

United States |

Contextual Significance As a Versatile Intermediate in Chemical Synthesis

The strategic importance of (4E,8E)-dodeca-4,8-dienedial lies in its bifunctional nature, which allows for a variety of chemical transformations at both ends of the molecule. The aldehyde groups are susceptible to a wide array of reactions, including nucleophilic additions, Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing a gateway to a diverse range of functional groups. ontosight.ai Simultaneously, the two trans-configured double bonds offer sites for reactions such as epoxidation, dihydroxylation, and metathesis, enabling the introduction of further complexity and stereocenters along the carbon chain.

This dual reactivity makes this compound an ideal starting material for domino or tandem reaction sequences, where multiple bonds are formed in a single synthetic operation. Its C12 skeleton also provides a substantial carbon framework, which is particularly advantageous in the total synthesis of natural products where long aliphatic chains are a common structural motif. The inherent symmetry of the molecule can be exploited in elegant synthetic strategies, or it can be desymmetrized to generate intricate, non-symmetrical targets.

A prime example of its utility is in the synthesis of Annonaceous acetogenins (B1209576), a class of potent cytotoxic natural products. nih.gov For instance, the total synthesis of mucocin (B1229987), a complex acetogenin, has been achieved utilizing this compound as a key starting material. nih.gov In this synthesis, the dialdehyde (B1249045) serves as the foundation for constructing the core of the mucocin molecule.

Historical Development and Key Contributions in Its Discovery and Utilization

The advent of (4E,8E)-dodeca-4,8-dienedial is intrinsically linked to the development of methods for the selective cleavage of carbon-carbon double bonds, most notably ozonolysis. The starting material for its most common synthesis is (1E,5E,9E)-cyclododecatriene, a readily available industrial chemical produced by the trimerization of butadiene. mdpi.com The controlled ozonolysis of one of the three double bonds in cyclododecatriene directly yields this compound.

Early investigations into the ozonolysis of cyclic polyenes by chemists such as G.A. Tolstikov and his colleagues laid the groundwork for accessing such long-chain unsaturated dialdehydes. google.com While the ozonolysis of cyclododecatriene was explored in various contexts, the application of the resulting this compound as a strategic intermediate in complex total synthesis gained significant traction with the rise of interest in the synthesis of bioactive natural products.

A landmark contribution to the utilization of this compound was made by the research group of Nakata during their total synthesis of mucocin (B1229987). nih.gov Their retrosynthetic analysis identified the dialdehyde (B1249045) as a crucial precursor to a significant portion of the natural product's carbon skeleton. This work showcased the practical application of this intermediate and paved the way for its use in the synthesis of other complex molecules. The ability to generate a stereochemically defined C12 fragment from a simple cyclic precursor highlighted the efficiency and elegance of this synthetic strategy.

Stereochemical Considerations and Definitive Nomenclature in Advanced Organic Chemistry

Oxidative Cleavage Strategies from Precursor Compounds

Oxidative cleavage of readily available cyclic compounds is a prominent strategy for synthesizing this compound. This approach leverages the ring structure to establish the correct spacing and stereochemistry of the functional groups in the final acyclic product.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The selective mono-ozonolysis of multi-unsaturated cyclic alkenes, such as 1,5,9-cyclododecatriene (B1592173) (CDDT), represents an industrially significant route to functionalized acyclic compounds. google.com By carefully controlling reaction conditions, it is possible to cleave just one of the three double bonds in a precursor like (E,E,E)-cyclododecatriene to yield the desired linear dialdehyde. google.com This transformation is part of a broader effort to convert co-products from butadiene cyclotrimerization into valuable intermediates and monomers. google.com While older methods were sometimes hampered by complexity and the use of environmentally challenging solvents, modern protocols aim for higher selectivity and efficiency. google.com

The oxidative cleavage of (1E,5E,9E)-cyclododeca-1,5,9-triene is a well-documented method for producing this compound. nih.govelectronicsandbooks.com This transformation can be achieved using various oxidizing agents. One established protocol involves the oxidative cleavage of the triene to furnish the target dialdehyde, which is then used as a key building block in the total synthesis of natural products like mucocin. nih.govelectronicsandbooks.com Research has reported the synthesis of this compound from the corresponding cyclododecatriene precursor with yields around 52%. soton.ac.uk The stereochemistry of the precursor, (E,E,E)-cyclododecatriene, directly translates to the (4E,8E) configuration of the double bonds in the resulting dialdehyde. nih.gov

| Method | Precursor | Key Reagents | Product | Reference(s) |

| Ozonolysis | (E,E,E)-Cyclododecatriene | Ozone (O₃) | This compound | google.com |

| Oxidative Cleavage | (1E,5E,9E)-Cyclododeca-1,5,9-triene | Permanganate (B83412)/Periodate or other oxidants | This compound | nih.govelectronicsandbooks.comsoton.ac.uk |

Directed Synthesis via Multistep Linear and Convergent Routes

Besides ring-opening strategies, this compound can be synthesized through linear sequences that build the molecule step-by-step, allowing for precise introduction of functional groups.

The synthesis of this compound can be accomplished through the oxidation of precursor compounds that already possess the C12 carbon skeleton. ontosight.ai Potential routes include the oxidation of (4E,8E)-dodeca-4,8-diene or the corresponding diol, (4E,8E)-dodeca-4,8-diene-1,12-diol. ontosight.ailookchem.com This approach relies on the use of selective oxidation reagents that can convert terminal alkenes or primary alcohols into aldehydes without affecting the internal double bonds of the diene system.

Hydroformylation presents another viable synthetic route. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The synthesis of dodeca-4,8-dienedial can potentially be achieved through the hydroformylation of a suitable precursor like dodeca-1,3-diene. ontosight.ai This method allows for the direct introduction of the required aldehyde functionalities onto the carbon backbone.

| Method | Precursor Type | Reaction | Product | Reference(s) |

| Oxidation | Diene or Diol | Oxidation | This compound | ontosight.aiontosight.ailookchem.com |

| Hydroformylation | Diene | Hydroformylation | This compound | ontosight.ai |

Stereoselective and Asymmetric Synthesis Methodologies for Isomeric Control

The designation (4E,8E) specifies the stereochemistry of the two double bonds, where the substituents have an entgegen (opposite) configuration. Achieving this specific isomeric control is a critical aspect of the synthesis. The most direct strategy reported is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.govelectronicsandbooks.com

For instance, the use of (E,E,E)-cyclododecatriene as a precursor for oxidative cleavage ensures that the resulting double bonds in the acyclic dialdehyde product retain the E-configuration. nih.govelectronicsandbooks.com This method provides excellent control over the double bond geometry. While general strategies for stereoselective synthesis are continually being developed for various molecular classes, for this compound, the use of stereochemically defined cyclic precursors remains a primary and effective approach for isomeric control. nih.govelectronicsandbooks.com

Electrophilic and Nucleophilic Reactivity of Aldehyde Functionalities

The presence of two aldehyde groups makes this compound highly susceptible to a range of nucleophilic addition and condensation reactions. The electrophilic carbon atoms of the carbonyl groups serve as primary sites for chemical transformations.

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

The aldehyde functionalities of this compound can participate in aldol condensations, a powerful class of carbon-carbon bond-forming reactions. ontosight.ai These reactions involve the nucleophilic addition of an enolate to an aldehyde. While specific examples of intramolecular or self-aldol condensations of this compound are not extensively documented in readily available literature, the principles of modern aldol chemistry, including organocatalytic and asymmetric variations, are applicable. nih.govsemanticscholar.orgmdpi.com

In the context of total synthesis, derivatives of this compound are strategically employed in aldol-type reactions. For instance, in the synthesis of the natural product mucocin, a glycolate (B3277807) aldol reaction was utilized to construct a key fragment. nih.gov This reaction involved an imide and acrolein to produce a threo-aldol product with high diastereoselectivity. nih.gov Such strategies often involve the initial protection of the aldehyde groups of the dienal, followed by a series of transformations to generate a suitable precursor for the aldol reaction.

The development of organocatalysis has provided mild and efficient methods for asymmetric aldol reactions. nih.govsemanticscholar.org Proline and its derivatives are well-known catalysts for the direct asymmetric aldol reaction between two different aldehydes. mdpi.com These reactions proceed through an enamine intermediate and can achieve high yields and enantioselectivities. semanticscholar.org While a direct application to this compound is not explicitly reported, such methodologies hold significant potential for the stereocontrolled elaboration of this dialdehyde.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons of this compound are electrophilic and readily undergo nucleophilic attack by a variety of reagents, including organometallic compounds like Grignard and organolithium reagents. These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.

A notable example of a highly stereoselective nucleophilic addition is found in the total synthesis of mucocin. nih.gov In this synthesis, a key step involves the addition of an organomagnesium reagent, derived from an iodide, to an aldehyde intermediate. This reaction proceeds with a high degree of chelation control, resulting in a diastereomeric ratio of 4:1. nih.gov

Further research has explored the use of Grignard reagents with derivatives of this compound. soton.ac.uk The controlled addition of these nucleophiles to one or both aldehyde groups allows for the differential functionalization of the molecule, a crucial strategy in the synthesis of complex targets. The general reactivity of aldehydes with organometallic reagents is well-established, and the outcomes of such reactions with this compound can be predicted based on steric and electronic factors, as well as the stoichiometry of the nucleophile used.

| Nucleophile | Substrate | Key Features | Reference |

| Organomagnesium reagent | Aldehyde derived from this compound | Chelation-controlled stereoselective addition | nih.gov |

| Grignard reagents | Derivatives of this compound | Controlled mono- or di-addition | soton.ac.uk |

Wittig Olefination and Related Phosphonate (B1237965) Chemistry

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the conversion of aldehydes into alkenes. nih.govwikipedia.orgnih.gov These reactions have been successfully applied to this compound and its derivatives in the context of natural product synthesis.

In the total synthesis of mucocin, a Wittig olefination was employed to introduce a new alkene functionality. nih.gov Following a series of manipulations of the initial bis-acetal of this compound, a lactol intermediate was subjected to a Wittig reaction to furnish a key alkenol precursor. nih.gov

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate-stabilized carbanions, offers several advantages over the classical Wittig reaction, including generally higher E-selectivity for the resulting alkene and easier removal of the phosphate (B84403) byproduct. wikipedia.orgnih.gov The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then adds to the aldehyde. The subsequent elimination of a dialkylphosphate yields the alkene. wikipedia.org While a specific application of the HWE reaction to this compound is not explicitly detailed in the provided search results, its broad utility in olefination reactions makes it a highly relevant and powerful alternative to the Wittig reaction for the transformation of the aldehyde groups of the dienal.

Reactions of the Alkene Moieties

The two carbon-carbon double bonds in this compound are also sites of reactivity, enabling cycloaddition reactions and selective reductions.

Cycloaddition Pathways (e.g., Diels-Alder reactions)

The conjugated diene systems that can be conceptually derived from this compound suggest the potential for this molecule to participate in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. ucalgary.caiitk.ac.inwikipedia.orgpressbooks.pub The reactivity in a Diels-Alder reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ucalgary.ca

While no direct examples of this compound acting as a diene in a Diels-Alder reaction are found in the provided search results, the aldehyde groups can influence the reactivity of the alkene moieties. Furthermore, the aldehyde groups themselves can act as dienophiles in what is known as a hetero-Diels-Alder reaction. nih.govwikipedia.orgpnas.orgscribd.comresearchgate.netrsc.org In these reactions, an α,β-unsaturated aldehyde can react with a diene to form a dihydropyran ring. wikipedia.org The development of asymmetric organocatalytic hetero-Diels-Alder reactions has expanded the synthetic utility of this transformation. nih.govpnas.orgscribd.comresearchgate.net

Given the structure of this compound, intramolecular Diels-Alder reactions could also be envisioned after suitable modification of the terminal aldehyde groups into dienophilic moieties.

Selective Hydrogenation and Reduction Strategies

The selective reduction of the functional groups in this compound presents a significant synthetic challenge due to the presence of both aldehydes and alkenes. However, chemoselective reduction methods have been developed to address this.

A notable example is the catalytic hydrogenation of this compound to produce 1,12-dodecanedial. google.com This transformation demonstrates the selective reduction of the carbon-carbon double bonds while preserving the aldehyde functionalities. The reaction is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com

| Reactant | Product | Catalyst | Conditions | Yield | Reference |

| This compound | 1,12-Dodecanedial | 5% Pd/C | 200 psig H₂, 25 °C, 5.5 h | 77.6% | google.com |

Conversely, the chemoselective reduction of the aldehyde groups in the presence of the alkenes is also a valuable transformation. Various reagents and conditions have been developed for the selective reduction of aldehydes over less reactive ketones and alkenes. acs.orgbeilstein-journals.orgd-nb.infocdnsciencepub.commdpi.com For instance, sodium borohydride (B1222165) can be a highly chemoselective reducing agent under controlled temperature conditions. cdnsciencepub.com The order of reactivity is generally aldehydes > ketones > alkenes, allowing for the preferential reduction of the carbonyl groups. cdnsciencepub.com Ruthenium-catalyzed transfer hydrogenation using a stable hydrogen donor like resin-bound formate (B1220265) has also been shown to be effective for the chemoselective reduction of aryl aldehydes, leaving other reducible groups unaffected. beilstein-journals.orgd-nb.info Zinc-catalyzed reductions with pinacolborane (HBpin) have also been reported to chemoselectively reduce aldehydes and ketones without affecting alkene functionalities. mdpi.com These methods provide a toolbox for the selective transformation of this compound, enabling the synthesis of a variety of valuable derivatives.

Oxidative Transformations of Carbon-Carbon Double Bonds

The two carbon-carbon double bonds in this compound are susceptible to various oxidative transformations, allowing for the introduction of new functional groups and the synthesis of complex molecular architectures. Key oxidative reactions include ozonolysis, epoxidation, and oxidation using permanganate.

Ozonolysis: The reaction of this compound with ozone can lead to the cleavage of one or both of the double bonds. Partial ozonolysis, where only one double bond reacts, can be achieved under controlled conditions. google.com This selective reaction is crucial for converting cyclic polyenes into linear, multi-functionalized acyclic compounds. google.com For instance, the partial ozonolysis of related cyclic dienes is a known method for producing unsaturated dialdehydes. google.com Complete ozonolysis of both double bonds in this compound would result in the formation of smaller aldehyde and dicarboxylic acid fragments.

Epoxidation: The double bonds can be converted to epoxides through reaction with peroxy acids. This epoxidation, followed by acid-catalyzed ring-opening, is a strategic approach used in the synthesis of complex natural products where this compound serves as a precursor. soton.ac.uk For example, this strategy has been employed in the multi-step synthesis of Annonaceous acetogenins (B1209576), where the dialdehyde is elaborated into bis-cyclic ether fragments. nih.gov

Permanganate Oxidation: Potassium permanganate can be used to effect oxidative cyclization of dienes like this compound. soton.ac.uknih.gov This reaction can lead to the formation of tetrahydrofuran (B95107) (THF) diols, which are valuable building blocks in natural product synthesis. nih.gov The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions and the use of chiral auxiliaries. nih.gov

| Oxidative Reaction | Reagent(s) | Products | Significance |

| Ozonolysis | Ozone (O₃), followed by a reductive or oxidative workup | Aldehydes, dicarboxylic acids | Selective cleavage of double bonds to yield smaller functionalized molecules. google.com |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Di-epoxides | Intermediate for synthesizing complex structures like bis-cyclic ethers via epoxide ring-opening. soton.ac.uk |

| Oxidative Cyclization | Potassium permanganate (KMnO₄) | Tetrahydrofuran (THF) diols | Formation of cyclic ethers, key structural motifs in various natural products. nih.gov |

Polymerization Chemistry Initiated by Dialdehyde Functionalities

The two aldehyde groups of this compound allow it to act as a monomer in various polymerization reactions. ndsu.edu Dialdehydes are known to undergo polymerization through several mechanisms, including condensation and aldol reactions, to produce polymers with diverse properties and applications. ndsu.edugoogle.com

Condensation Polymerization: this compound can undergo condensation polymerization with various co-monomers.

With Diamines: Reaction with diamines leads to the formation of polyamines or polyimines (Schiff bases), which can be further reduced to stable polyamines. A specific type of this reaction is the Kabachnik-Fields polycondensation, where a dialdehyde, a diamine, and a phosphite (B83602) react to form functional polymers. nih.gov

With Dihydrazides/Dithiosemicarbazides: Polycondensation with dithiosemicarbazides yields polythiosemicarbazones, a class of thermoplastic polymers that can be synthesized at room temperature. acs.org

With Active Methylene (B1212753) Compounds: The Knoevenagel condensation reaction between a dialdehyde and a compound with active methylene groups (e.g., acetoacetylated derivatives) can be used to form cross-linked polymer networks. acs.orgresearchgate.net

Aldol Polymerization: Dialdehydes can undergo self-polymerization via an aldol mechanism. This process can be controlled to produce fusible and thermally stable polymers with good solvent resistance, which are suitable for molding into flexible articles. google.com

The unsaturated backbone of this compound is retained in the resulting polymer, offering a site for subsequent cross-linking or functionalization, which can further tailor the material's properties.

| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Class | Key Features |

| Condensation | Diamines | Polyamines/Polyimines | Forms polymers with repeating amine or imine linkages. nih.gov |

| Condensation | Dithiosemicarbazides | Polythiosemicarbazones | Thermoplastic polymers formed at room temperature. acs.org |

| Condensation | Active Methylene Compounds | Cross-linked polyesters/polyethers | Forms stable C-C bonds, leading to network polymers. acs.org |

| Aldol Polymerization | Base or Acid Catalyst | Polyaldols | Creates fusible, thermally stable polymers from the dialdehyde monomer alone. google.com |

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Understanding the reaction kinetics and thermodynamic profiles of this compound is essential for controlling its transformations and optimizing reaction conditions. While specific kinetic data for this compound is not widely published, the principles can be inferred from studies on other dialdehydes.

Reaction Kinetics: The rate of reactions involving the aldehyde groups can be studied using various techniques.

Spectroscopic Monitoring: Changes in the concentration of reactants or products over time can be monitored using spectroscopic methods like UV-Vis or NMR spectroscopy to determine reaction rates.

Kinetic Modeling: The kinetics of dialdehyde reactions are often modeled using established laws. For example, the inactivation of bacteria by dialdehyde starch was found to follow the first-order Chick-Watson law, which relates the concentration of the reactant and exposure time. researchgate.net Similarly, the oxidation of cellulose (B213188) to dialdehyde cellulose has been successfully described by a pseudo-first-order kinetic model, allowing for the determination of rate constants for product formation and degradation. mdpi.com

Rheological Measurements: For polymerization reactions, the change in viscosity and the gel time can be measured using rheology to understand the reaction mechanism and kinetics, as demonstrated in the Knoevenagel condensation of aromatic dicarboxaldehydes. acs.orgresearchgate.net

Thermodynamic Profiles: The thermodynamic feasibility of reactions is determined by parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Calorimetry: Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with chemical reactions, such as ozonolysis, providing insight into the enthalpy of the reaction. google.com

Computational Chemistry: Theoretical calculations can be employed to estimate the thermodynamic parameters and to model transition states, providing a deeper understanding of the reaction pathways.

Key parameters determined in such studies include the rate constant (k), the order of the reaction, and the activation energy (Ea), which describes the temperature dependence of the reaction rate.

| Parameter | Definition | Method of Determination | Relevance |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Spectroscopic analysis over time, kinetic modeling. mdpi.com | Quantifies the speed of a reaction under specific conditions. |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Method of initial rates, graphical analysis of concentration vs. time. | Describes how the reaction rate is influenced by reactant concentrations. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Arrhenius plot (ln(k) vs. 1/T). researchgate.net | Determines the temperature sensitivity of the reaction rate. |

| Gel Time | The time at which a polymerizing system transitions from a liquid to a solid gel. | Rheometry. acs.orgresearchgate.net | Indicates the rate of cross-linking in polymerization reactions. |

Strategic Utility of 4e,8e Dodeca 4,8 Dienedial in Complex Organic Molecule Construction

Application in the Total Synthesis of Polyether Natural Products

The structural characteristics of (4E,8E)-Dodeca-4,8-dienedial make it a particularly adept precursor for the synthesis of polyether natural products, a class of compounds often characterized by repeating cyclic ether units and potent biological activities.

Precursor Role in Annonaceous Acetogenin Synthesis (e.g., mucocin (B1229987), cis-sylvaticin)

This compound has proven to be a key starting material in the total synthesis of Annonaceous acetogenins (B1209576), a large family of polyketide natural products known for their remarkable cytotoxic and antitumor properties. A notable example is the total synthesis of mucocin , a potent inhibitor of mitochondrial complex I. nih.gov In a convergent synthesis, the complex bis-cyclic ether core of mucocin was derived from this compound, highlighting the efficiency of employing this symmetric starting material to construct a significant portion of the natural product's backbone. nih.gov While the direct use of this compound in the synthesis of cis-sylvaticin is not as explicitly detailed in available literature, the synthesis of related Annonaceous acetogenins with similar structural motifs often employs C2-symmetric precursors, suggesting the potential applicability of this dialdehyde (B1249045) in analogous synthetic strategies.

Construction of Bis-Cyclic Ether Fragments (e.g., Tetrahydrofuran (B95107) and Tetrahydropyran (B127337) Rings)

The dialdehyde functionality of this compound provides two key reaction points for the construction of cyclic ethers. In the synthesis of mucocin, this symmetrical arrangement was exploited to construct a bis-cyclic ether fragment containing a cis-configured tetrahydropyran (THP) ring. nih.gov The synthesis involved a reductive cyclization mediated by samarium(II) iodide to form the THP ring. nih.gov This strategic approach allows for the simultaneous or sequential elaboration of both ends of the molecule to generate the desired bis-cyclic ether systems, which are characteristic features of many polyether natural products. The inherent symmetry of the starting material can lead to more concise and efficient synthetic routes.

| Precursor | Target Ring System | Key Reaction | Reference |

| This compound | cis-Tetrahydropyran | Reductive Cyclization | nih.gov |

Two-Directional Elaboration Approaches in Macrocyclic and Polycyclic Scaffolds

The C2-symmetry of this compound is ideally suited for two-directional elaboration strategies. This approach involves the simultaneous modification of both ends of the symmetric molecule, which can significantly reduce the number of synthetic steps required to build complex structures. In the total synthesis of mucocin, the initial step involved a two-directional elaboration of this compound. nih.gov This strategy is particularly powerful for the construction of macrocyclic and polycyclic scaffolds where repeating subunits are present. By treating the dialdehyde with appropriate reagents, it is possible to build outwards from the central C12 core in a symmetric fashion, rapidly assembling the complex carbon skeleton of the target molecule. This method offers a highly efficient pathway to large and intricate structures that would otherwise require lengthy linear syntheses.

Design and Synthesis of Functional Analogs and Derivatives for Chemical Biology Tools

While the primary focus of this compound has been in total synthesis, its structure presents opportunities for the design and synthesis of functional analogs for use as chemical biology tools. The two aldehyde groups can be readily modified to introduce reporter tags, such as fluorescent dyes or biotin, or reactive handles for bioconjugation. Such derivatives could be employed as probes to study the biological targets of the natural products for which it serves as a precursor. For instance, an analog of this compound incorporating a photo-crosslinking group could be used to identify the binding partners of Annonaceous acetogenins within the cell. The synthesis of such tools would likely follow similar synthetic logic, utilizing the reactivity of the aldehyde functionalities for the introduction of the desired chemical modifications.

Emerging Applications in Polymer and Material Science Research

The bifunctional nature of this compound suggests potential applications in polymer and material science, although specific research in this area is still emerging. Dialdehydes are known to be effective cross-linking agents for polymers containing nucleophilic groups, such as amines or hydroxyls. The reaction of the aldehyde groups with these functionalities can form covalent bonds, leading to the formation of a three-dimensional polymer network. This cross-linking can significantly enhance the mechanical properties, thermal stability, and solvent resistance of materials.

Furthermore, the presence of two double bonds in the backbone of this compound opens up the possibility of its use as a monomer in polymerization reactions. For example, it could potentially undergo ring-opening metathesis polymerization (ROMP) or other addition polymerization methods to create novel polymers with unique properties conferred by the diene and dialdehyde functionalities. These functionalities could also be used for post-polymerization modifications, allowing for the tailoring of the material's properties for specific applications.

| Potential Application | Relevant Functional Groups | Potential Outcome |

| Cross-linking Agent | Two aldehyde groups | Enhanced polymer strength and stability |

| Monomer | Two double bonds | Creation of novel polymers |

| Post-polymerization Modification | Aldehyde and double bonds | Tailored material properties |

Advanced Spectroscopic and Analytical Characterization Techniques for 4e,8e Dodeca 4,8 Dienedial

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., 1H, 13C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of (4E,8E)-Dodeca-4,8-dienedial. Through the analysis of ¹H, ¹³C, and various 2D-NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and the E-configuration of the double bonds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for aldehydic, olefinic, and aliphatic protons. The aldehydic protons (CHO) are highly deshielded and typically appear in the downfield region of the spectrum, around 9-10 ppm. libretexts.orgopenstax.orglibretexts.org The protons on the double bonds (olefinic protons) will resonate in the range of 5.0-7.0 ppm. The coupling constants (J-values) between these olefinic protons are diagnostic for the stereochemistry of the double bonds. For the trans or E configuration, a large coupling constant, typically in the range of 12-18 Hz, is expected. Protons on the carbon atoms adjacent to the carbonyl groups (α-protons) and the double bonds will show distinct chemical shifts and coupling patterns, providing further structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The carbonyl carbons of the aldehyde groups are expected to resonate in the highly deshielded region of 190-215 ppm. libretexts.orgnetlify.app The sp² hybridized carbons of the C=C double bonds will appear in the olefinic region, typically between 120 and 150 ppm. The remaining sp³ hybridized carbons of the aliphatic chain will be found in the upfield region of the spectrum. The chemical shifts of the olefinic carbons are influenced by their position relative to the electron-withdrawing aldehyde groups.

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems throughout the carbon chain. Cross-peaks in the COSY spectrum will connect adjacent protons, confirming the sequence of methylene (B1212753) and methine groups. creative-biostructure.comemerypharma.comcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon, enabling the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide through-space correlations between protons that are in close proximity, which can be used to further confirm the E-stereochemistry of the double bonds.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehydic H | 9.0 - 10.0 | Triplet | ~1-3 |

| Olefinic H | 5.0 - 7.0 | Multiplet | J (trans) = 12-18 |

| α-Methylene H | 2.2 - 2.6 | Multiplet | |

| Allylic Methylene H | 1.8 - 2.2 | Multiplet | |

| Methylene H | 1.2 - 1.6 | Multiplet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl C | 190 - 215 |

| Olefinic C | 120 - 150 |

| Aliphatic C | 20 - 40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the aldehyde and alkene functional groups. A strong C=O stretching vibration for the aldehyde is anticipated around 1705 cm⁻¹, with the conjugation to the double bond lowering the frequency from a typical saturated aldehyde (around 1730 cm⁻¹). libretexts.orgopenstax.orgpressbooks.pub The aldehydic C-H bond will exhibit two characteristic stretching vibrations between 2700-2760 and 2800-2860 cm⁻¹. openstax.orgpressbooks.pub The C=C stretching vibration of the trans-disubstituted double bonds is expected to appear in the region of 1650-1680 cm⁻¹. A prominent C-H out-of-plane bending (wagging) vibration for the trans double bonds should be observable around 960-980 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching vibration of the symmetrically substituted double bonds in this compound is expected to give a strong signal in the Raman spectrum, complementing the IR data. nih.gov The C=O stretch will also be visible, though typically weaker than in the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aldehyde C-H Stretch | 2700-2760, 2800-2860 | Weak |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Aldehyde C=O Stretch | ~1705 | Moderate |

| Alkene C=C Stretch | 1650-1680 | Strong |

| Alkene C-H Wag (trans) | 960-980 | Weak |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion (M⁺), allowing for the determination of the elemental composition and confirming the molecular formula of C₁₂H₁₈O₂.

Fragmentation Pattern Elucidation: In electron ionization (EI) mass spectrometry, the molecular ion will undergo characteristic fragmentation. Common fragmentation pathways for aliphatic aldehydes include α-cleavage (loss of a hydrogen atom or an alkyl group adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.orglibretexts.orgwikipedia.orgmiamioh.edu For unsaturated aldehydes, cleavage of the carbon-carbon bonds in the aliphatic chain is also expected. The fragmentation pattern will be influenced by the positions of the double bonds, which can stabilize certain fragment ions. Analysis of these fragments helps to piece together the structure of the molecule.

| Ion | Proposed Fragmentation |

| [M]⁺ | Molecular Ion |

| [M-H]⁺ | Loss of a hydrogen radical (α-cleavage) |

| [M-CHO]⁺ | Loss of a formyl radical |

| [M-C₂H₅]⁺ | Cleavage of the alkyl chain |

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Isomer Analysis

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for separating and identifying any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.comsemanticscholar.orgnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and helps to identify each separated component based on its mass spectrum. This technique is particularly useful for identifying and quantifying impurities. Derivatization of the aldehyde groups, for example with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to improve chromatographic separation and detection sensitivity. mdpi.comsemanticscholar.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative and often complementary technique to GC-MS, particularly for less volatile or thermally labile compounds. nih.govresearchgate.netnih.govresearchgate.netnih.gov Reversed-phase HPLC can be used to separate this compound from its isomers and other impurities based on their polarity. The eluting compounds are then introduced into the mass spectrometer for detection and identification. LC-MS is also amenable to the analysis of derivatized aldehydes, which can enhance ionization efficiency and provide more structural information through tandem mass spectrometry (MS/MS).

Advanced Spectroscopic Methods for Conformational Analysis and Intermolecular Interactions

While the primary structure of this compound can be determined by the techniques described above, advanced spectroscopic methods can provide deeper insights into its three-dimensional structure and how it interacts with other molecules.

Due to the flexibility of the aliphatic chain, this compound can exist in numerous conformations. Computational modeling, in conjunction with experimental data from techniques like variable-temperature NMR, can be used to predict the most stable conformations. NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiments can provide information about through-space proximities between protons, which can help to define the preferred solution-state conformation.

The study of intermolecular interactions, such as hydrogen bonding or van der Waals forces, can be investigated using techniques like concentration-dependent NMR studies or by observing changes in the vibrational spectra (IR and Raman) in different solvents or at different concentrations. These studies are crucial for understanding the behavior of the molecule in various environments.

Lack of Publicly Available Research Hinders Comprehensive Theoretical Analysis of this compound

A thorough investigation into the theoretical and computational chemistry of this compound reveals a significant gap in publicly accessible scientific literature. Despite the importance of computational studies in understanding molecular structure, reactivity, and spectroscopic properties, specific research detailing quantum chemical calculations, conformational analyses, or molecular modeling for this particular stereoisomer appears to be limited or not indexed in readily available scientific databases.

Computational chemistry provides invaluable insights into the behavior of molecules, complementing experimental findings and often guiding further research. For a compound like this compound, such studies would be instrumental in elucidating its electronic properties, preferred three-dimensional structure, and potential reaction pathways. However, the absence of dedicated studies on this molecule means that a detailed computational profile cannot be constructed at this time.

Future research efforts are needed to characterize the computational aspects of this compound, which would contribute to a more complete understanding of this and related unsaturated dialdehydes.

Q & A

Q. What are the established synthetic routes for (4E,8E)-Dodeca-4,8-dienedial, and how can researchers optimize yield and stereochemical control?

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) to assign olefinic protons (δ 5.2–5.8 ppm) and aldehyde groups (δ 9.5–10.0 ppm). IR spectroscopy confirms C=O stretches (~1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹). GC-MS with derivatization (e.g., oxime formation) enhances volatility for accurate mass analysis. Cross-validate with computational models (DFT-based NMR prediction) to resolve ambiguities .

Q. What natural sources or biological systems produce this compound, and how can extraction protocols be standardized?

Methodological Answer: The compound is reported in plant volatiles (e.g., Artemisia spp.) and insect pheromones. Extraction involves steam distillation or SPME (Solid-Phase Microextraction) followed by LC-MS/MS for quantification. Standardization requires spiking matrices with isotopically labeled analogs (e.g., d₂-(4E,8E)-Dodeca-4,8-dienedial) to correct for recovery rates. Purity thresholds should align with ISO-80000-2 guidelines for analytical reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as its role in insect attraction vs. repellency?

Q. What computational strategies are effective for modeling this compound’s interactions with odorant receptors?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) with homology-modeled receptors (e.g., Drosophila OR67a). Validate binding poses via MD simulations (GROMACS) to assess stability. Compare binding energies (ΔG) across enantiomers to explain stereospecific activity. Pair with QSAR models to predict novel analogs with enhanced affinity .

Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions (e.g., UV exposure, pH)?

Methodological Answer: Perform accelerated degradation studies:

- UV Stability: Expose to UV-A/B light (280–400 nm) in quartz cuvettes; monitor via UV-Vis spectroscopy (λ_max ~230 nm for diene degradation).

- pH Stability: Incubate in buffered solutions (pH 3–10); quantify aldehyde oxidation products (e.g., carboxylic acids) via HPLC-ELSD. Statistical tools like Weibull analysis model degradation kinetics to predict shelf-life .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity of this compound in mammalian cell lines?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ values from MTT assays. Compare log-dose response curves across cell lines (e.g., HEK293 vs. HepG2) with ANCOVA. Address outliers via Grubbs’ test and confirm apoptosis pathways via flow cytometry (Annexin V/PI staining). Replicate experiments in triplicate to ensure power >0.8 .

Guidance for Contradictory Data Analysis

- Root-Cause Framework:

- Method Variance: Compare extraction/synthesis protocols (e.g., solvent polarity impacting isomer ratios) .

- Instrument Calibration: Recalibrate MS detectors using certified standards (e.g., NIST SRM 1950) .

- Contextual Factors: Control for biotic variables (e.g., insect age, circadian rhythms) in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.